morpholino(p-tolyl)methanone

描述

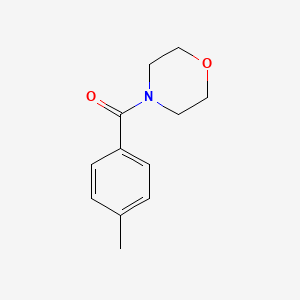

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(4-methylphenyl)-morpholin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-10-2-4-11(5-3-10)12(14)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUJPGGARDMBNMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80284644 | |

| Record name | (4-Methylphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63833-44-3 | |

| Record name | 63833-44-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38132 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4-Methylphenyl)(morpholin-4-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80284644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic and Structural Elucidation of Morpholino P Tolyl Methanone

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the structure of morpholino(p-tolyl)methanone at a molecular level.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, recorded in deuterochloroform (CDCl₃), distinct signals corresponding to the different types of protons are observed. The aromatic protons of the p-tolyl group appear as a multiplet in the region of δ 7.19-7.31 ppm, integrating to four protons. rsc.orgrsc.org A singlet at δ 2.37-2.38 ppm, integrating to three protons, is attributed to the methyl (CH₃) group attached to the benzene (B151609) ring. rsc.orgrsc.org The protons of the morpholine (B109124) ring exhibit a multiplet signal between δ 3.19 and 3.95 ppm, which corresponds to the eight protons of the two CH₂ groups. rsc.orgrsc.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides further structural confirmation. The carbonyl carbon (C=O) gives a characteristic signal at approximately δ 170.8 ppm. rsc.org The carbon atoms of the p-tolyl ring show signals at δ 140.3, 132.5, 129.3, and 127.4 ppm. The methyl carbon of the p-tolyl group resonates at δ 21.6 ppm. The two distinct carbons of the morpholine ring are observed at δ 67.1 ppm. rsc.org

Interactive NMR Data Table for this compound:

| ¹H NMR (CDCl₃) | Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| Ar-H | 7.19-7.31 | m | 4H | p-tolyl ring protons |

| CH₃ | 2.37-2.38 | s | 3H | p-tolyl methyl protons |

| CH₂ | 3.19-3.95 | m | 8H | Morpholine ring protons |

| ¹³C NMR (CDCl₃) | Chemical Shift (δ ppm) | Assignment |

| C=O | 170.8 | Carbonyl carbon |

| Ar-C | 140.3, 132.5, 129.3, 127.4 | p-tolyl ring carbons |

| CH₃ | 21.6 | p-tolyl methyl carbon |

| CH₂ | 67.1 | Morpholine ring carbons |

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) has been employed to determine the exact mass of this compound. The calculated mass for the sodiated molecule [C₁₂H₁₅NO₂Na]⁺ is 228.1000, and the experimentally found mass is 228.1007, which confirms the molecular formula of the compound. rsc.org

Interactive Mass Spectrometry Data Table:

| Technique | Ion | Calculated Mass (m/z) | Found Mass (m/z) |

| HRMS-ESI | [C₁₂H₁₅NO₂Na]⁺ | 228.1000 | 228.1007 |

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies the functional groups present in this compound by detecting their characteristic vibrational frequencies. A strong absorption band corresponding to the C=O (carbonyl) stretching vibration is typically observed in the range of 1630-1650 cm⁻¹. The C-H stretching vibrations of the aromatic and aliphatic parts of the molecule appear in the region of 2850-3100 cm⁻¹. researchgate.netnih.gov The C-N stretching of the morpholine ring and the C-O-C stretching are also identifiable in the fingerprint region of the spectrum. researchgate.net

Interactive IR Spectroscopy Data Table:

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| C=O Stretch | 1630-1650 | Ketone |

| C-H Stretch (Aromatic) | 3100-3000 | p-tolyl ring |

| C-H Stretch (Aliphatic) | 3000-2850 | Morpholine and methyl groups |

| C-N Stretch | 1200-1000 | Morpholine ring |

| C-O-C Stretch | 1150-1085 | Morpholine ring |

Crystal and Molecular Structure Analysis via X-ray Diffraction

X-ray diffraction analysis of single crystals of this compound provides precise information about the three-dimensional arrangement of atoms and molecules in the solid state.

Computational and Theoretical Investigations of Morpholino P Tolyl Methanone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties and reactivity of a molecule. These studies involve solving the Schrödinger equation, typically using approximations like Density Functional Theory (DFT) or semi-empirical methods, to determine the molecule's ground-state geometry and electronic structure. nsf.govresearchgate.net For compounds related to morpholino(p-tolyl)methanone, methods such as the B3LYP/6-311++G(d,p) level of theory and the semi-empirical PM6 method have been utilized. nsf.govresearchgate.net

These calculations yield critical parameters that describe the molecule's stability and reactivity. Key descriptors often calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and the molecule's ability to participate in electronic transitions. researchgate.net Other calculated properties include optimized bond lengths, bond angles, total energy, dipole moment, and the distribution of atomic charges. pensoft.net For instance, in a study on a related morpholinophenol compound, the HOMO energy was calculated to be -8.544 eV and the LUMO energy was 0.430 eV. researchgate.net Such computational studies provide a foundational understanding of the molecule's intrinsic properties before undertaking more complex modeling. nsf.gov

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. For derivatives containing the morpholine (B109124) scaffold, docking studies have been extensively used to explore interactions with various enzymes and receptors. mdpi.comnih.gov

These studies have simulated the binding of morpholine-containing compounds into the active sites of targets such as Dihydrofolate Reductase (DHFR), PI3Kα/mTOR kinases, and viral proteins. nih.govresearchgate.netchemrxiv.org The results typically reveal key binding modes and intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the ligand-protein complex. For example, docking studies on pyrimidine-morpholine hybrids identified crucial hydrogen bonding interactions within the target's active site. nih.gov The morpholine moiety itself is often involved in these interactions, with its oxygen atom acting as a hydrogen bond acceptor. nih.gov The binding affinity is quantified by a scoring function, which estimates the binding energy (often in kcal/mol), with lower values indicating a more favorable interaction. mdpi.com

Table 2: Examples of Molecular Docking Studies on Morpholine Derivatives

| Derivative Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Morpholine-based heterocycles | Dihydrofolate Reductase (DHFR) | Compound fitted into the enzyme pocket, showing hydrogen bonding with amino acid residues. | researchgate.net |

| Thiopyrano[4,3-d]pyrimidines | PI3Kα/mTOR | Identified key interactions stabilizing the ligand in the kinase domain. | nih.gov |

| Pyrimidine-morpholine hybrids | Not Specified | Revealed the importance of hydrogen bonding for binding affinity. | nih.gov |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analyses

Structure-Activity Relationship (SAR) studies investigate how the chemical structure of a compound influences its biological activity. For morpholine derivatives, SAR analyses have provided valuable insights for optimizing their potency as therapeutic agents. These studies systematically modify different parts of the molecular scaffold and assess the impact on activity. nih.govnih.gov For example, in a series of 2-substituted-4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives, it was found that aryl urea (B33335) scaffolds significantly impacted antitumor activities. nih.gov Furthermore, substitutions on the aryl group were critical, with electron-withdrawing groups like 3-Cl-4-F or 3-CF3-4-Cl being preferred for higher potency. nih.gov Similarly, SAR studies on pyrimidine-morpholine hybrids highlighted that electron-withdrawing substitutions were important for their anticancer activities, while bulky or electron-donating groups tended to decrease activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) analysis takes this a step further by creating mathematical models that correlate physicochemical properties (descriptors) of compounds with their biological activities. pensoft.net For morpholine-containing compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used. researchgate.net These models can generate contour maps that visualize regions where steric bulk or specific electrostatic properties would enhance or diminish activity, guiding the design of new, more potent analogues. researchgate.net QSAR analyses on other morpholine derivatives have shown that properties like lipophilicity (logP), molecular volume, and dipole moment are significant predictors of antioxidant activity. pensoft.net

Table 3: Summary of Key SAR Findings for Morpholine Derivatives

| Derivative Series | Key Structural Feature Modified | Impact on Biological Activity | Reference |

|---|---|---|---|

| Thiopyrano[4,3-d]pyrimidines | Substitution on the aryl group | Electron-withdrawing groups (e.g., 3-Cl-4-F) enhanced antitumor activity. | nih.gov |

| Pyrimidine-morpholine hybrids | Substitution on the benzyl (B1604629) ring | Electron-withdrawing groups empowered cytotoxic activity; electron-donating groups decreased it. | nih.gov |

| Pyrazolylpyrimidinones | Substituent on the pyrimidinone ring (R1) | A CF3 group increased solubility and the selectivity index (SI). | acs.org |

Advanced Molecular Modeling and Simulation Approaches

Beyond static docking, more advanced computational methods like molecular dynamics (MD) simulations are used to study the dynamic behavior of ligand-receptor systems over time. MD simulations provide a deeper understanding of the stability of the complex, conformational changes, and the role of solvent molecules. researchgate.net These techniques have been applied to systems involving morpholine derivatives to validate docking results and explore the dynamic nature of the interactions. researchgate.net

Other advanced modeling approaches include the development of 3D-QSAR models, such as Topomer CoMFA. researchgate.net This method was employed to create a 3D-QSAR model for a series of pyrazole-4-carboxylic acid amides, some containing morpholine, to guide the design of new antifungal agents. researchgate.net These advanced simulations and modeling techniques offer a more dynamic and comprehensive picture of how morpholine-containing compounds behave at a molecular level, providing crucial information for rational drug design. nih.govresearchgate.net

In Silico Prediction of Biological Activities and Pharmacokinetic Properties

In the early stages of drug discovery, it is crucial to predict a compound's potential biological effects and its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile. Numerous computational tools and models are available for these in silico predictions. uniroma1.itnih.gov For morpholine derivatives, computational studies have been conducted to predict pharmacokinetic properties, toxicity, and bioactivity scores. mdpi.com

A common first step is to evaluate a compound's "drug-likeness" using criteria such as Lipinski's rule of five. mdpi.com This rule assesses properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. Other important calculated descriptors include the Topological Polar Surface Area (TPSA), which is a predictor of drug absorption and brain penetration. chemscene.com Bioactivity scores, calculated using software like Molinspiration, can predict a molecule's potential to act as a GPCR ligand, ion channel modulator, kinase inhibitor, or enzyme inhibitor. mdpi.comnih.gov These in silico predictions help to prioritize compounds with favorable ADMET profiles for further experimental testing, saving time and resources. nih.govnih.gov

Table 4: Predicted Physicochemical and Pharmacokinetic Properties for a Related Morpholine Compound

| Property | Predicted Value | Significance | Reference |

|---|---|---|---|

| TPSA | 29.54 Ų | Predicts cell permeability and oral bioavailability. | chemscene.com |

| LogP | 3.05822 | Measures lipophilicity; affects absorption and distribution. | chemscene.com |

| Hydrogen Bond Acceptors | 3 | Influences binding and solubility (Lipinski's rule). | chemscene.com |

| Hydrogen Bond Donors | 0 | Influences binding and solubility (Lipinski's rule). | chemscene.com |

Biological and Pharmacological Profiling of Morpholino P Tolyl Methanone and Its Derivatives

Investigation of Broad Spectrum Pharmacological Activities

The morpholine (B109124) nucleus is a versatile scaffold that has been incorporated into a multitude of biologically active molecules. nih.gov Derivatives of morpholino(p-tolyl)methanone have been the subject of significant research to explore their potential therapeutic applications across a wide range of diseases. These investigations have revealed a broad spectrum of pharmacological activities, underscoring the importance of this chemical class in drug discovery.

The quest for novel and effective anticancer agents has led to the synthesis and evaluation of numerous morpholine-containing compounds. sciforum.net These efforts have demonstrated that derivatives of this compound possess significant potential as anticancer and antitumor agents, acting through various mechanisms to inhibit cancer cell growth and proliferation.

A crucial step in the evaluation of any potential anticancer compound is the assessment of its cytotoxic effects against a panel of human cancer cell lines. While specific data for this compound is not extensively available, numerous studies on its derivatives have demonstrated significant in vitro cytotoxicity.

For instance, a series of novel 4-benzyl-morpholine-2-carboxylic acid N'-[2-(4-benzoyl-phenoxy)-acetyl]-hydrazide derivatives were synthesized and evaluated for their anti-proliferative activity against various cancer cell lines, including MCF-7 (breast) and A549 (lung) cells. sciforum.net The results indicated that the substitution pattern on the benzophenone (B1666685) moiety plays a crucial role in the cytotoxic activity. sciforum.net Similarly, novel 2-morpholino-4-anilinoquinoline derivatives have been synthesized and shown to exhibit potent anticancer activity against the HepG2 cell line. nih.govrsc.org

The cytotoxic potential of these derivatives is often quantified by their IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells. The table below presents a compilation of IC50 values for various morpholino derivatives against different cancer cell lines, as reported in the literature.

Interactive Data Table: In Vitro Cytotoxicity of Morpholino Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 2-Morpholino-4-anilinoquinoline derivative 3c | HepG2 | 11.42 | nih.gov |

| 2-Morpholino-4-anilinoquinoline derivative 3d | HepG2 | 8.50 | nih.gov |

| 2-Morpholino-4-anilinoquinoline derivative 3e | HepG2 | 12.76 | nih.gov |

| Morpholine substituted quinazoline (B50416) derivative AK-3 | A549 | 10.38 | nih.gov |

| Morpholine substituted quinazoline derivative AK-3 | MCF-7 | 6.44 | nih.gov |

| Morpholine substituted quinazoline derivative AK-10 | A549 | 8.55 | nih.gov |

| Morpholine substituted quinazoline derivative AK-10 | MCF-7 | 3.15 | nih.gov |

| 4-morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 10j | A549, PC-3, MCF-7, Hela, HepG2 | 8.77-14.3 | nih.gov |

These studies collectively highlight the potential of the morpholino-methanone scaffold as a basis for the development of new cytotoxic agents against a range of human cancers.

The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a common feature in many cancers. nih.govunc.edu Consequently, this pathway has emerged as a key target for the development of novel anticancer therapies. Several studies have demonstrated that morpholine-containing compounds can effectively inhibit this pathway.

Specifically, compounds featuring a morpholino-triazine scaffold have been identified as dual inhibitors of PI3K and mTOR. nih.gov The morpholine ring is a common feature in many PI3K/Akt/mTOR inhibitors and is considered a valuable chemical tool in their design. researchgate.net For example, a novel series of 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivatives bearing a morpholino group were synthesized and shown to exhibit excellent inhibitory activity against both mTOR and PI3Kα kinases. nih.gov The optimized compound from this series demonstrated potent inhibition of both kinases with IC50 values in the low micromolar and sub-micromolar range, respectively. nih.gov

The ability of these morpholino derivatives to dually inhibit PI3K and mTOR is significant, as it can lead to a more comprehensive shutdown of the pro-survival signaling in cancer cells. unc.edu This dual inhibition can prevent the feedback activation of Akt that is often observed with mTOR-only inhibitors, potentially leading to more durable therapeutic responses. unc.edu

Apoptosis, or programmed cell death, is a fundamental process for maintaining tissue homeostasis, and its evasion is a hallmark of cancer. A key mechanism by which many anticancer drugs exert their effects is through the induction of apoptosis in cancer cells. Research has shown that morpholino derivatives can trigger this crucial cell death pathway.

For instance, a series of morpholine-substituted quinazoline derivatives were found to induce apoptosis in A549, MCF-7, and SHSY-5Y cancer cell lines. nih.gov Mechanistic studies revealed that these compounds arrest the cell cycle in the G1 phase and that the primary mode of cell death is through apoptosis. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent, as it leads to the clean and efficient removal of malignant cells without eliciting an inflammatory response. While the direct induction of cellular differentiation by this compound derivatives is less documented, the ability to trigger apoptosis represents a significant aspect of their anticancer potential.

The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new antimicrobial agents with novel mechanisms of action. The morpholine scaffold has been explored for its potential in developing such agents.

Studies on substituted hydroxy benzophenones and benzophenone-N-ethyl morpholine ethers have demonstrated their potential as both antibacterial and antifungal agents. researchgate.net These compounds have been screened against a variety of bacterial strains, including S. aureus, E. aerogenes, and K. pneumonia, as well as fungal strains like C. albicans. researchgate.net Furthermore, a series of new substituted benzophenone derivatives containing a morpholine ring have been synthesized and shown to possess antifungal activity against several phytopathogenic fungi. nih.gov In some instances, these morpholine-containing benzophenones exhibited broader spectrum activity compared to existing fungicides. nih.gov

The antimicrobial activity of these compounds is often attributed to their ability to disrupt microbial cell membranes or interfere with essential cellular processes. frontiersin.org For example, some morpholine-containing compounds have been shown to act as antibiotic adjuvants, enhancing the efficacy of existing antibiotics against multidrug-resistant bacteria. nih.govmdpi.com

Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a variety of diseases. The search for new anti-inflammatory and analgesic agents with improved efficacy and safety profiles is an ongoing area of research.

Derivatives of morpholine have shown promise in this area. A study on 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone demonstrated that this compound possesses potent analgesic and anti-inflammatory activities, even more so than the established drugs aminopyrine (B3395922) and phenylbutazone. nih.gov The anti-inflammatory effects of such compounds are often evaluated in animal models of inflammation, such as carrageenan-induced paw edema. explorationpub.com The analgesic properties are typically assessed using models of pain, such as the acetic acid-induced writhing test. nih.govresearchgate.net The mechanism of action for these anti-inflammatory and analgesic effects may involve the inhibition of pro-inflammatory mediators. brieflands.comnih.gov

Exploration of Other Potential Biological Activities (e.g., Antidepressant, Antiviral, Anti-Malarial, Neuroprotective)

While direct studies on the antidepressant, antiviral, antimalarial, or neuroprotective activities of this compound are not extensively available in the public domain, the broader class of morpholine-containing compounds has been the subject of significant research, revealing a wide spectrum of biological activities. The morpholine nucleus is a privileged scaffold in medicinal chemistry, and its derivatives have been investigated for various therapeutic applications.

For instance, certain complex molecules incorporating a morpholine ring have been explored for their potential antiviral effects. Phosphorodiamidate morpholino oligomers (PMOs) are synthetic antisense oligonucleotide analogs that have demonstrated antiviral activity against a range of viruses by interfering with translational processes. These molecules, however, are structurally distinct from the simpler this compound.

In the realm of antimalarial research, various heterocyclic compounds are continuously screened for their efficacy against Plasmodium falciparum, the parasite responsible for malaria. While specific data on this compound is not available, the general approach involves identifying novel compounds that can act against drug-resistant strains of the parasite.

The structural motif of a ketone linked to an aromatic ring, as seen in the p-tolyl group of this compound, is also present in numerous biologically active compounds, suggesting that this core structure could be a starting point for the development of new therapeutic agents.

Elucidation of Mechanism of Action

The mechanism of action for this compound and its close derivatives is an area of active investigation. Understanding how these compounds interact with biological systems at a molecular level is crucial for their development as potential therapeutic agents. Research into related compounds containing the morpholine moiety has provided insights into possible mechanisms.

Derivatives of morpholine have been shown to interact with a variety of molecular targets, including enzymes and receptors. For example, certain morpholino-substituted compounds have been identified as antagonists for the tachykinin NK1 receptor. One such antagonist, L-742,694, which is a selective morpholino tachykinin NK1 receptor antagonist, has been shown to bind with high affinity to this receptor. This interaction suggests that the morpholine ring can play a key role in the binding of a molecule to its biological target.

The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of cell proliferation, survival, and metabolism, and its dysregulation is implicated in cancer and other diseases. A series of 4-morpholino-2-phenylquinazolines and related derivatives have been synthesized and evaluated as inhibitors of PI3K p110α. In this series, a thieno[3,2-d]pyrimidine (B1254671) derivative demonstrated potent inhibitory activity against p110α with an IC50 value of 2.0 nM. This compound also showed selectivity for p110α over other PI3K isoforms and protein kinases. This highlights the potential for morpholine-containing scaffolds to be developed as selective enzyme inhibitors.

Table 1: PI3K p110α Inhibitory Activity of a Morpholino-Containing Derivative

| Compound | Target Enzyme | IC50 (nM) |

| Thieno[3,2-d]pyrimidine derivative | PI3K p110α | 2.0 |

Data sourced from a study on 4-morpholino-2-phenylquinazolines and related derivatives.

Preclinical Evaluation and In Vivo Pharmacological Studies

There is limited publicly available information regarding the preclinical evaluation and in vivo pharmacological studies of this compound. Such studies are essential to assess the safety and efficacy of a compound in a living organism before it can be considered for clinical trials. These studies typically involve animal models to evaluate the compound's pharmacokinetic properties (absorption, distribution, metabolism, and excretion) and its pharmacological effects on the target disease or condition.

In-Depth Analysis of this compound in Chemical Biology and Drug Discovery

The chemical compound this compound, while a valid chemical entity, does not have established applications in the specific areas of chemical biology and drug discovery as outlined in the provided structure. Extensive searches of scientific literature and chemical databases indicate that the primary context in which this compound appears is as an example product in studies focused on developing new synthetic chemistry methodologies.

There is no substantial evidence in the current body of scientific literature to support its role as a lead compound, a widely used scaffold for bioactive compounds, a molecular tool for studying biological processes, or its application in diagnostics and polypharmacology.

A critical point of clarification is the distinction between the small molecule this compound and Antisense Morpholino Oligonucleotides. These are fundamentally different types of chemical entities. This compound is a small molecule. In contrast, Antisense Morpholino Oligonucleotides (also known as Morpholinos) are large polymeric molecules (oligonucleotides) used in molecular biology to block gene expression. The shared presence of a morpholine chemical group does not imply any functional relationship. Consequently, this compound is not used in gene expression control or knockdown technologies.

Given the lack of available scientific data corresponding to the requested applications, it is not possible to provide a detailed, accurate article on this compound within the specified framework of therapeutic and advanced biological research applications. The compound is most accurately characterized as a synthetic product used to demonstrate the efficacy of various chemical reactions.

Applications in Chemical Biology and Drug Discovery Research

Exploration in New Materials Science and Agrochemical Research

There is a significant lack of publicly available research detailing the exploration or application of morpholino(p-tolyl)methanone in the fields of new materials science and agrochemical research. Searches of scientific databases and literature repositories did not yield any studies focused on the use of this specific compound for the development of novel materials or as an active ingredient or intermediate in agrochemical products.

While the development of novel pesticides and environmentally friendly pest control methods is an active area of research, and chemical mimics of neuropeptides are being explored for insect control, there is no indication that this compound has been investigated in this context. usda.gov

Conclusion and Future Research Directions

Synthesis of Current Understanding and Key Research Achievements

Research focusing specifically on the compound morpholino(p-tolyl)methanone is in a nascent stage, with a notable absence of extensive studies in peer-reviewed literature. The primary achievement to date is the implicit understanding of its synthesis, which is readily inferred from established principles of organic chemistry. The formation of the amide bond in this compound is a straightforward condensation reaction between morpholine (B109124) and a p-tolyl carbonyl precursor, typically 4-methylbenzoyl chloride. A well-documented analogous reaction is the amidation of benzoyl chloride with morpholine, which proceeds with high yield. chemspider.com

The main body of relevant knowledge comes from extensive research into the morpholine moiety, which is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from the frequent appearance of the morpholine ring in a wide array of approved drugs and bioactive molecules. nih.gov Its utility is attributed to advantageous physicochemical properties, including improvements in solubility, metabolic stability, and bioavailability of parent compounds. nih.govresearchgate.net The morpholine ring can enhance potency through specific molecular interactions and modulate pharmacokinetic profiles, making it a valuable component in drug design. nih.govacs.org Therefore, the current understanding of this compound is largely theoretical, based on its identity as a member of this important class of compounds, rather than on direct empirical study.

Identification of Remaining Research Gaps and Challenges

The most significant research gap is the comprehensive lack of data on the biological and pharmacological profile of this compound. Its potential bioactivities, mechanisms of action, and specific molecular targets remain entirely unexplored. There is a complete absence of studies investigating its efficacy in any therapeutic area.

Key unanswered questions and research gaps include:

Biological Activity Screening: The compound has not been systematically screened against common biological targets, such as kinases, proteases, or G-protein coupled receptors, nor has it been tested for general bioactivity, such as anticancer, antimicrobial, or anti-inflammatory effects. jchemrev.com

Pharmacokinetic Profile: No data exists on the absorption, distribution, metabolism, and excretion (ADME) properties of the molecule. Understanding its metabolic fate is crucial, as the morpholine ring itself can influence these properties. nih.gov

Structure-Activity Relationship (SAR): As a singular data point, no SAR studies have been conducted. The effects of substituting the p-tolyl ring or the morpholine moiety are unknown.

Physicochemical Characterization: While its synthesis is straightforward, detailed characterization of its physical properties, such as solubility and stability under physiological conditions, has not been publicly documented.

The primary challenge is the compound's current obscurity. Without initial "hit" discovery in a biological screen or a specific hypothesis-driven investigation, securing funding and resources for a dedicated research program on this specific molecule is difficult.

Prospective Avenues for Therapeutic and Non-Therapeutic Applications

Despite the lack of direct evidence, the chemical structure of this compound allows for informed speculation on its potential applications, primarily based on the well-documented activities of the morpholine scaffold.

Prospective Therapeutic Applications: The morpholine ring is a key pharmacophore in drugs targeting a wide range of diseases. jchemrev.comresearchgate.net Consequently, this compound could serve as a foundational structure for developing novel therapeutic agents. Potential areas for investigation are summarized in the table below.

| Therapeutic Area | Rationale for Investigation |

| Oncology | The morpholine moiety is present in several kinase inhibitors used in cancer therapy, such as Gefitinib (Iressa). acs.orgresearchgate.net The compound could be screened against various cancer cell lines and kinase panels. |

| Central Nervous System (CNS) Disorders | Morpholine's favorable physicochemical properties, such as a balanced lipophilic-hydrophilic profile, often improve blood-brain barrier penetration. researchgate.netacs.org It is a component of CNS-active drugs like the antidepressant Moclobemide. researchgate.net |

| Infectious Diseases | Numerous morpholine derivatives have demonstrated antibacterial and antifungal activity. jchemrev.com The antibiotic Linezolid contains a morpholine ring, highlighting its utility in this field. researchgate.net |

| Anti-inflammatory | Morpholine-containing compounds have been investigated as anti-inflammatory agents. jchemrev.com The scaffold can be used to develop new molecules with potential activity against inflammatory targets. |

Prospective Non-Therapeutic Applications: Beyond medicine, the compound holds potential in chemical synthesis and materials science.

Building Block in Organic Synthesis: It can serve as a versatile intermediate for the synthesis of more complex molecules. nih.govresearchgate.net

Ligand in Organometallic Chemistry: Related N-aryl morpholine compounds are used as ligands to form catalytic complexes with transition metals like palladium and copper for use in coupling reactions. smolecule.com

Strategic Directions for Future Translational Research and Development

A strategic approach is required to move this compound from a chemical entity to a compound with characterized properties and potential applications. The following table outlines a proposed path for future research.

| Stage | Key Objectives | Methodologies | Desired Outcome |

| 1. Foundational Characterization | Synthesis, purification, and full physicochemical characterization of the compound. | Standard organic synthesis techniques (e.g., acylation), NMR, Mass Spectrometry, HPLC, solubility and stability assays. | A pure, well-characterized supply of the compound for further testing. |

| 2. Broad Biological Screening | To identify any potential "hit" bioactivity. | High-throughput screening against diverse panels of cancer cell lines, bacterial and fungal strains, and key enzyme classes (e.g., kinases). | Identification of one or more therapeutic areas where the compound shows promising activity. |

| 3. Derivative Library Synthesis | To enable Structure-Activity Relationship (SAR) studies. | Parallel synthesis to create analogues with modifications on the p-tolyl ring (e.g., altering electronic and steric properties) and potentially the morpholine ring. | A library of related compounds to determine the key structural features required for bioactivity. nih.govmdpi.com |

| 4. Lead Optimization | To improve the potency, selectivity, and drug-like properties of initial hits. | Medicinal chemistry-driven iterative design and synthesis, guided by SAR data and computational modeling. | A lead compound with improved efficacy and a more favorable pharmacokinetic profile suitable for preclinical evaluation. |

| 5. Preclinical Development | To evaluate the in vivo efficacy and safety of a lead compound. | In vivo studies in relevant animal models of disease. | A preclinical candidate with demonstrated proof-of-concept, ready for further development. |

This strategic path, beginning with fundamental characterization and progressing through systematic screening and optimization, provides a clear roadmap for elucidating the potential of this compound and its derivatives.

常见问题

Q. What are the key considerations for optimizing the multi-step synthesis of morpholino(p-tolyl)methanone to ensure high yield and purity?

- Methodological Answer: Optimizing synthesis requires meticulous control of reaction parameters. For example, temperature (e.g., maintaining 0°C for Grignard reactions), solvent selection (polar aprotic solvents like THF for better solubility), and stoichiometric ratios of reagents (e.g., 1.05 equivalents of alkyl magnesium halides for cross-coupling) are critical . Purification techniques such as column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization from ethanol can enhance purity. Monitoring reaction progress via TLC or HPLC is recommended .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound post-synthesis?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying functional groups and connectivity. High-resolution mass spectrometry (HRMS) confirms molecular weight. For solid-state characterization, single-crystal X-ray diffraction (SCXRD) using SHELX software provides unambiguous structural validation . Infrared (IR) spectroscopy can corroborate carbonyl and morpholine ring vibrations .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Use personal protective equipment (PPE) including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation. In case of skin contact, rinse immediately with water for 15 minutes. Store the compound in amber glass bottles under dry, room-temperature conditions to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational molecular modeling and experimental crystallographic data for morpholino derivatives?

- Methodological Answer: Discrepancies often arise from force field inaccuracies or crystal packing effects. Refine computational models using density functional theory (DFT) with dispersion corrections (e.g., B3LYP-D3) to better approximate intermolecular interactions. Cross-validate with high-resolution SCXRD data (e.g., SHELXL refinement ). If torsional angles differ, consider dynamic effects via molecular dynamics (MD) simulations .

Q. What methodologies are recommended for studying the structure-activity relationships (SAR) of this compound in drug discovery contexts?

- Methodological Answer: Synthesize analogs with systematic substitutions on the p-tolyl or morpholine moieties. Assess bioactivity (e.g., IC₅₀ in enzyme assays) and correlate with electronic (Hammett σ values) or steric (Taft parameters) descriptors. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (e.g., AutoDock Vina) can predict binding poses against target proteins .

Q. How can iron-catalyzed cross-coupling reactions be applied to modify the aryl moiety of this compound derivatives?

- Methodological Answer: Iron catalysts (e.g., Fe(acac)₃ at 0.1 mol%) enable C(sp²)–C(sp³) couplings with alkyl Grignard reagents in 2-MeTHF. For example, substitute the p-tolyl group with hexyl chains by reacting with C₆H₁₃MgCl at 0°C for 18 hours. Monitor yields via GC-MS and optimize ligand systems (e.g., DMI additives) to reduce side reactions .

Q. What experimental approaches are effective in determining the interaction mechanisms between this compound and biological targets?

- Methodological Answer: Employ fluorescence polarization assays to study DNA/protein binding. For enzyme inhibition, use kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations). Synchrotron-based X-ray crystallography of co-crystals with target proteins (e.g., kinases) reveals binding modes. Pair with mutagenesis studies to identify critical residues .

Q. How to integrate high-throughput screening data with computational models to predict the bioactivity of novel morpholino derivatives?

- Methodological Answer: Use machine learning (e.g., random forest or neural networks) trained on HTS datasets (IC₅₀, logP, etc.). Input molecular descriptors (e.g., Morgan fingerprints, topological polar surface area) and validate with leave-one-out cross-validation. Combine with molecular dynamics simulations to prioritize analogs with favorable ADMET profiles .

Data Contradiction and Optimization

Q. How to address low yield in the final step of synthesizing this compound?

- Methodological Answer: Low yields may stem from side reactions (e.g., ketone reduction). Introduce protecting groups (e.g., tert-butyldimethylsilyl for amines) during intermediate steps. Optimize reaction time: Prolonged stirring may degrade products, while shorter durations may leave starting materials. Use in situ FTIR to monitor carbonyl peaks and quench reactions at completion .

Q. What are the best practices for characterizing the solid-state properties of this compound using X-ray crystallography?

- Methodological Answer:

Grow single crystals via slow evaporation from dichloromethane/hexane mixtures. Collect diffraction data at 100 K to minimize thermal motion. Use SHELXL for structure refinement, applying restraints for disordered morpholine rings. Validate hydrogen bonding networks with Mercury software and compare packing diagrams with related derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。